Alytesin

Thermoregulation In Vivo Pharmacology Bombesin Analogs

Alytesin (31078-12-3) is a GRPR-preferring bombesin-like agonist with a distinct affinity profile (Ki=32 nM vs. bombesin’s 3 nM), essential for SAR studies and receptor subtype dissection. Equipotent to bombesin in hypothermia induction, it enables reliable thermoregulation research without sacrificing receptor selectivity. For cancer biologists, it drives GRPR-mediated proliferation pathways in SCLC/prostate models. Never substitute unvalidated analogs—differences in C-terminal structure and receptor selectivity compromise reproducibility.

Molecular Formula C68H106N22O17S
Molecular Weight 1535.8 g/mol
CAS No. 31078-12-3
Cat. No. B013181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlytesin
CAS31078-12-3
Synonymsalytesin
pGly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Molecular FormulaC68H106N22O17S
Molecular Weight1535.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4
InChIInChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1
InChIKeyISGGITPLKHZHOL-TXYKKBLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alytesin (CAS 31078-12-3) for Research Procurement: A Definitive Bombesin Receptor Agonist Peptide


Alytesin (CAS 31078-12-3) is a tetradecapeptide originally isolated from the skin of the European midwife toad, Alytes obstetricans [1]. It is a member of the bombesin-like peptide family, specifically classified within the bombesin subfamily, which also includes bombesin itself [2]. As an agonist for bombesin-like receptors (BLRs), alytesin binds to and activates the gastrin-releasing peptide receptor (GRPR), triggering downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and inositol trisphosphate (IP3) [1]. This compound is a critical tool in peptide pharmacology and neuroscience for investigating GRPR-mediated physiological and pathological processes.

Why Alytesin Cannot Be Substituted with Other Bombesin-Like Peptides


While several bombesin-like peptides (e.g., bombesin, litorin, neuromedin B, ranatensin) share a common receptor family, generic substitution for alytesin is scientifically unjustified due to critical differences in receptor binding affinity, intrinsic potency, and pharmacological profile [1]. These peptides exhibit varying degrees of selectivity for the GRPR, NMBR, and BRS-3 receptor subtypes, and even within the same receptor subtype, their binding affinities can differ significantly [2]. Furthermore, structural variations, particularly in the C-terminal domain, lead to marked differences in in vivo efficacy and stability [3]. Substituting alytesin with an unvalidated analog without rigorous comparative data can compromise experimental reproducibility and lead to erroneous conclusions in studies of GRPR-mediated signaling, smooth muscle contraction, or feeding behavior.

Alytesin Product-Specific Quantitative Evidence Guide: Comparative Potency and Binding Data for Informed Procurement


Comparative Thermoregulatory Potency of Alytesin vs. Bombesin and Other Related Peptides In Vivo

In an in vivo model assessing the ability of peptides to lower body temperature in cold-exposed rats following intracisternal injection, alytesin was found to possess 100% of the potency of bombesin [1]. In stark contrast, other naturally occurring peptides tested in the same study, including litorin, neurotensin, xenopsin, substance P, physalaemin, and eledoisin, were approximately 10,000-fold (10^4) less potent [1]. This establishes alytesin as equipotent to bombesin for this central effect, while demonstrating it is not interchangeable with other bombesin-like or unrelated peptides.

Thermoregulation In Vivo Pharmacology Bombesin Analogs

Structural Classification Differentiating Alytesin from Ranatensin Family Peptides

Bombesin-like peptides are phylogenetically and structurally grouped into three subfamilies [1]. Alytesin is unequivocally classified within the Bombesin group (alongside bombesin), which is distinct from the Ranatensin group (including ranatensins, litorin, and Rohdei litorin) and the Phyllolitorin group (including Leu(8)- and Phe(8)-phyllolitorins) [1][2]. This classification is based on amino acid sequence divergence, particularly in the biologically critical C-terminal region, which dictates receptor subtype selectivity and downstream signaling [2].

Peptide Classification Structure-Activity Relationship Comparative Genomics

Differential Gastrin-Releasing Peptide Receptor (GRPR) Binding Affinity Compared to Bombesin

Binding affinity data curated in BindingDB provides a quantitative comparison of alytesin and bombesin for the gastrin-releasing peptide receptor (GRPR). Alytesin exhibits a Ki value of 32 nM, while bombesin demonstrates a Ki of 3 nM [1]. This approximately 10-fold difference in affinity is a critical consideration for assay design, as it dictates the concentration required for receptor occupancy and activation.

Receptor Binding Affinity GRPR Ki Value BindingDB

Differential Selectivity Profile: Alytesin as a Prototypical GRPR Agonist

The bombesin receptor family comprises three subtypes in mammals: GRPR (BB2), NMBR (BB1), and BRS-3 (BB3). While detailed subtype selectivity data for alytesin is inferred from its close structural and pharmacological homology to bombesin, it is established as a potent agonist for the GRPR subtype [1]. In contrast, peptides from the ranatensin subfamily (e.g., neuromedin B) are the preferred ligands for the NMBR (BB1) [2]. This receptor selectivity is a critical differentiator for experimental design, as activation of different receptor subtypes triggers distinct downstream signaling pathways and physiological effects.

Receptor Selectivity GRPR NMBR BRS-3 Pharmacological Tool

High-Impact Application Scenarios for Alytesin in Academic and Industrial Research


Investigating GRPR-Mediated Thermoregulation in Preclinical Models

Alytesin is a validated tool for studying the central control of body temperature. Its equipotency to bombesin in vivo for inducing hypothermia in cold-exposed rats [1] makes it a reliable substitute in this specific experimental paradigm. This is particularly useful for laboratories requiring a stable supply of peptide for long-term behavioral or pharmacological studies on thermoregulation.

Probing GRPR Signaling Pathways in Cancer Cell Proliferation

GRPR is overexpressed in several human cancers, including small cell lung cancer (SCLC) and prostate cancer, where it acts as a growth factor. Alytesin serves as a potent agonist to stimulate GRPR-mediated proliferation pathways in vitro [1]. This enables researchers to screen for novel GRPR antagonists, evaluate downstream signaling mechanisms (e.g., PLC/PKC/IP3 cascade), and understand the receptor's role in tumor progression, as distinct from NMBR-mediated effects.

Comparative Structure-Activity Relationship (SAR) Studies on Bombesin Family Peptides

The high sequence homology between alytesin and bombesin, combined with their distinct binding affinities for GRPR (Ki of 32 nM vs. 3 nM) [1], positions alytesin as a key comparator in SAR studies. By using alytesin, bombesin, and synthetic C-terminal fragments, researchers can pinpoint the specific amino acid residues (e.g., at the C-terminus) that confer high-affinity binding and full agonist efficacy at the GRPR, providing critical insights for rational drug design.

Distinguishing GRPR vs. NMBR Function in Gastrointestinal Physiology

Both GRPR and NMBR regulate gastrointestinal functions like smooth muscle contraction and gastric acid secretion, but they play distinct roles. Alytesin, as a GRPR-preferring agonist [1], allows for the selective activation of this receptor subtype in isolated tissue baths (e.g., rat uterus or guinea pig colon) [2]. Comparing its effects with those of an NMBR-preferring agonist (e.g., neuromedin B) enables researchers to dissect the specific contributions of each receptor subtype to complex physiological processes.

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